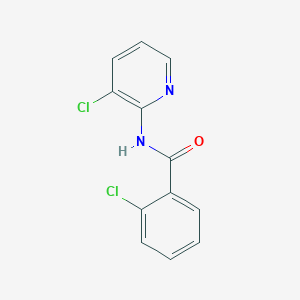
2-chloro-N-(3-chloropyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCYB and has a molecular formula of C12H8Cl2N2O. In
科学研究应用
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used as a tool compound in neuroscience research to study the role of certain proteins in synaptic transmission. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel drug candidates.
作用机制
The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-(3-chloropyridin-2-yl)benzamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuroscience research, this compound has been shown to modulate the activity of certain proteins involved in synaptic transmission, which can affect neuronal signaling and behavior.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for cancer research. Additionally, this compound has been shown to have good selectivity for certain kinases, which can help researchers study the specific signaling pathways involved in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
未来方向
There are several future directions for research involving 2-chloro-N-(3-chloropyridin-2-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers can use the structure of 2-chloro-N-(3-chloropyridin-2-yl)benzamide as a starting point to design and synthesize novel compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroscience and medicinal chemistry.
合成方法
The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 2-amino-5-chloropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
属性
分子式 |
C12H8Cl2N2O |
|---|---|
分子量 |
267.11 g/mol |
IUPAC 名称 |
2-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-2-1-4-8(9)12(17)16-11-10(14)6-3-7-15-11/h1-7H,(H,15,16,17) |
InChI 键 |
CKXLMCGLUYYFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)




![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)







